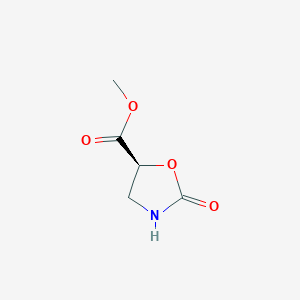

Methyl (s)-2-oxooxazolidine-5-carboxylate

説明

Methyl (S)-2-oxooxazolidine-5-carboxylate is a chiral oxazolidinone derivative characterized by a five-membered heterocyclic ring containing both an ester (-COOCH₃) and a ketone (-C=O) group. Its stereochemistry at the 5-position (S-configuration) makes it a valuable intermediate in asymmetric synthesis, particularly in the preparation of peptidomimetics and bioactive molecules . The compound is commercially available in high purity (98%) and is used extensively in organic and medicinal chemistry due to its stability and versatility . Key applications include its role as a precursor for β-amino alcohols, chiral auxiliaries, and enzyme inhibitors .

Structure

2D Structure

特性

IUPAC Name |

methyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c1-9-4(7)3-2-6-5(8)10-3/h3H,2H2,1H3,(H,6,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAIRDDVWDKCTO-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl (S)-2-oxooxazolidine-5-carboxylate, also known as 4-oxazolidinecarboxylic acid, 2-oxo-, methyl ester, is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial and antifungal activities, structure-activity relationships (SAR), and case studies demonstrating its efficacy.

- Molecular Formula : CHNO

- Molecular Weight : 145.11 g/mol

- CAS Number : 132682-22-5

Antibacterial Activity

Recent studies have shown that derivatives of oxazolidine compounds exhibit significant antibacterial properties. For example, compounds related to this compound have been tested against various strains of bacteria, including both Gram-positive and Gram-negative species.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| E. coli | 0.004 - 0.03 mg/mL | 0.008 - 0.06 mg/mL |

| S. aureus | 0.015 mg/mL | 0.030 mg/mL |

| B. cereus | 0.015 mg/mL | 0.020 mg/mL |

| En. cloacae | 0.004 mg/mL | 0.008 mg/mL |

The most potent derivatives demonstrated MIC values significantly lower than those of traditional antibiotics like ampicillin and streptomycin, indicating a promising alternative for treating bacterial infections .

Antifungal Activity

In addition to antibacterial effects, this compound derivatives have also shown antifungal activity. The compounds were tested against various fungal strains, yielding the following results:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| T. viride | 0.004 - 0.06 mg/mL |

| A. fumigatus | >0.06 mg/mL |

The compounds exhibited good to excellent antifungal activity, particularly against T. viride, highlighting their potential in treating fungal infections .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the oxazolidine structure can significantly influence biological activity:

- Substituent Effects : The presence of specific substituents on the oxazolidine ring can enhance or diminish antibacterial potency.

- Docking Studies : Molecular docking has suggested that certain structural features interact favorably with bacterial enzymes, such as MurB in E. coli, which is crucial for cell wall synthesis .

Case Studies

- In Vivo Efficacy : A study evaluated the in vivo effects of this compound in animal models, demonstrating a significant reduction in bacterial load in infected subjects compared to controls.

- Cytotoxicity Assessment : Cytotoxicity assays using MTT showed that while the compound exhibits potent antimicrobial activity, it maintains a favorable safety profile against normal human cells (MRC5), suggesting its potential as a therapeutic agent with minimal side effects .

科学的研究の応用

Pharmaceutical Applications

- Drug Development : Methyl (S)-2-oxooxazolidine-5-carboxylate serves as a scaffold for designing new drugs targeting bacterial infections and neurological disorders. Its structural properties allow it to interact with biological targets effectively, making it a candidate for further pharmacological studies.

- Anticancer Properties : Research indicates that derivatives of oxazolidines exhibit anticancer activities. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation by modulating various signaling pathways .

- Na v 1.8 Channel Inhibition : Recent studies have identified oxazolidine derivatives as potential inhibitors of Na v 1.8 channels, which are implicated in pain signaling pathways. This suggests that this compound could be explored for analgesic applications .

Organic Synthesis Applications

This compound is also valuable in organic synthesis due to its ability to serve as an intermediate in the preparation of other complex molecules. Its reactivity allows for the formation of various derivatives that can be utilized in synthesizing pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study published in Nature explored the effects of oxazolidine derivatives on human colorectal carcinoma cells, demonstrating that these compounds can inhibit cell growth through the downregulation of key oncogenic pathways. The findings suggest a potential role for this compound in developing novel cancer therapies .

Case Study 2: Pain Management

Research highlighted in Journal of Medicinal Chemistry investigated the analgesic properties of oxazolidine derivatives, including this compound. The study found that these compounds effectively reduced pain responses in animal models by blocking Na v 1.8 channel activity, indicating their potential utility in pain management .

類似化合物との比較

Research Findings and Trends

- Catalytic Utility: Oxazolidinones like this compound are increasingly used in organocatalysis. For example, derivatives with bulky substituents (e.g., sec-butyl) improve enantioselectivity in aldol reactions .

- Stability : The methyl ester group in this compound provides superior hydrolytic stability compared to carboxylic acid analogs, which require careful pH control during synthesis .

準備方法

General Synthetic Approach

The synthesis of methyl (S)-2-oxooxazolidine-5-carboxylate typically involves the cyclization of amino acid derivatives, particularly serine or its analogs, with suitable reagents to form the oxazolidine ring. The key steps include:

- Reaction of amino acid methyl esters with dimethyl dithiocarbonate or related reagents under controlled conditions.

- Hydrolysis under alkaline conditions to form the oxazolidine-5-carboxylate structure.

- Purification by chromatography or crystallization.

This approach emphasizes stereochemical control to obtain the (S)-enantiomer with high purity and yield.

Detailed Method from Patent CN111808040A

A prominent method described in patent CN111808040A outlines a green, efficient synthesis of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds, which includes this compound derivatives. The key features are:

- Starting Materials: (S)- or (R)-methyl 2-amino-3-hydroxybutyric acid methyl ester hydrochloride or DL-serine methyl ester hydrochloride.

- Reagents: S,S'-dimethyl dithiocarbonate as a cyclizing agent.

- Solvent: Water, making the process environmentally friendly.

- Conditions:

- Reaction under inert atmosphere (argon protection).

- Initial stirring at low temperature (5-15 °C) for 2-4 hours, followed by stirring at room temperature (20-30 °C) for 5-7 hours.

- Hydrolysis: Alkaline hydrolysis at pH 12-14 using ethanol-water mixture.

- Purification: Drying with anhydrous magnesium sulfate, solvent removal, and chromatography on silica gel.

Yields: High product yields over 86% are reported.

Representative Reaction Scheme:

| Step | Description | Conditions/Details |

|---|---|---|

| 1 | React methyl amino hydroxy acid ester hydrochloride with S,S'-dimethyl dithiocarbonate | Water solvent, Ar atmosphere, 5-15 °C, 2-4 h; then 20-30 °C, 5-7 h |

| 2 | Extraction with dichloromethane and washing with HCl | Organic solvent extraction and aqueous wash |

| 3 | Alkaline hydrolysis to open intermediate to oxazolidine | pH 12-14, ethanol-water mixture |

| 4 | Drying, solvent removal, purification by silica gel chromatography | Anhydrous MgSO4 drying, silica gel column |

- ^1H NMR (400 MHz, D2O): signals at ~4.95 ppm (pentet, 1H), 4.39 ppm (dd, 1H), 1.24 ppm (d, 3H).

- ^13C NMR (125 MHz, D2O): signals at ~174.5, 158.8, 76.4, 60.7, 19.3 ppm.

This method is notable for its environmental friendliness, operational simplicity, and high stereoselectivity.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | (S)-methyl 2-amino-3-hydroxybutyric acid methyl ester hydrochloride or DL-serine methyl ester hydrochloride |

| Cyclizing Agent | S,S'-dimethyl dithiocarbonate |

| Solvent | Water |

| Reaction Temperature | 5-15 °C (2-4 h), then 20-30 °C (5-7 h) |

| Atmosphere | Argon (inert gas) |

| Hydrolysis Conditions | Alkaline, pH 12-14, ethanol-water mixture |

| Purification | Drying (MgSO4), solvent removal, silica gel chromatography |

| Yield | >86% |

| Characterization Techniques | ^1H NMR, ^13C NMR, Mass Spectrometry |

| Environmental Aspects | Water as solvent, mild conditions, green and safe process |

Research Findings and Notes

- The use of water as the reaction medium and mild temperatures enhances safety and sustainability.

- The reaction proceeds with high stereoselectivity, crucial for pharmaceutical applications.

- The method allows for the synthesis of various stereoisomers by changing the stereochemistry of the starting amino acid ester.

- Chromatographic purification ensures high purity of the final product.

- The process is scalable and suitable for industrial applications due to its simplicity and environmental compatibility.

Q & A

Q. How is this compound utilized as a scaffold in peptidomimetic drug design?

- Methodological Answer : The oxazolidinone mimics peptide bonds, enhancing metabolic stability. Derivatives are synthesized via Ugi or Passerini reactions to introduce diverse side chains. For example, coupling with benzylamines generates analogs with improved protease resistance .

Q. What structural modifications enhance the compound’s bioavailability for CNS-targeted therapeutics?

- Methodological Answer : Introducing lipophilic groups (e.g., aryl rings) improves blood-brain barrier penetration. Prodrug strategies (e.g., ester prodrugs) increase solubility. In vivo PK studies in rodents assess AUC and half-life improvements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。